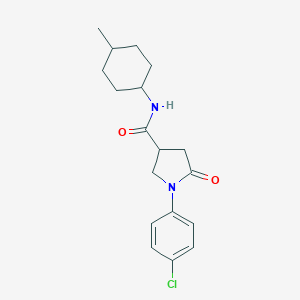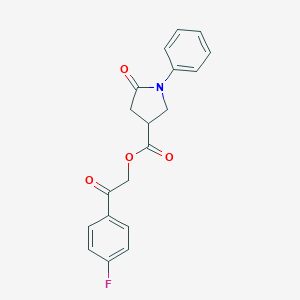
2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate, also known as FPOP, is a chemical compound that has been widely used in scientific research. FPOP is a photoreactive probe that is used to study protein structure and dynamics. It is also used in the analysis of protein-protein interactions and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves its ability to react with amino acid residues in proteins upon exposure to UV light. This compound contains a carbonyl group that can react with the amino groups of lysine and histidine residues in proteins. This reaction results in the formation of a covalent bond between this compound and the protein, which can then be analyzed using mass spectrometry.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is its ability to label proteins in a site-specific manner. This allows researchers to study the interactions of specific amino acid residues in proteins with other proteins or ligands. This compound is also a non-toxic compound that can be used in vivo.
One limitation of this compound is its dependence on UV light for its reaction with proteins. This can limit its use in certain experiments where UV light cannot be used. This compound also has a relatively short half-life, which can make it difficult to study long-term protein dynamics.
Future Directions
There are many potential future directions for the use of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in scientific research. One area of interest is the study of protein-protein interactions in complex biological systems. This compound could be used to study the interactions of multiple proteins in a single experiment, providing valuable insights into the regulation of biological pathways.
Another potential future direction is the development of new photoreactive probes that can be used in conjunction with this compound. These probes could be designed to target specific amino acid residues in proteins, allowing for even more precise analysis of protein structure and dynamics.
Overall, this compound is a valuable tool in scientific research that has many potential applications in the study of protein structure and dynamics. Its site-specific labeling capabilities and non-toxic nature make it an attractive option for many experiments. As new techniques and technologies are developed, this compound will likely continue to play an important role in the study of biological systems.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves the reaction of 1-phenyl-3-pyrrolidinone with ethyl 4-fluorobenzoate in the presence of a base. The resulting product is then treated with oxalyl chloride to form the acid chloride. This acid chloride is then reacted with the amino acid glycine to form this compound.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been widely used in scientific research to study protein structure and dynamics. It is a photoreactive probe that can be used to label proteins and study their interactions with other proteins or ligands. This compound is also used in the analysis of protein-protein interactions and protein-ligand interactions. It has been used to study the binding of small molecules to proteins, as well as the conformational changes that occur in proteins upon ligand binding.
properties
Molecular Formula |
C19H16FNO4 |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16FNO4/c20-15-8-6-13(7-9-15)17(22)12-25-19(24)14-10-18(23)21(11-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2 |
InChI Key |
DXVQIIKAGUMYNM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)



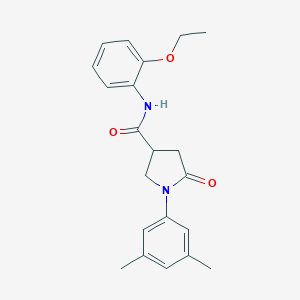


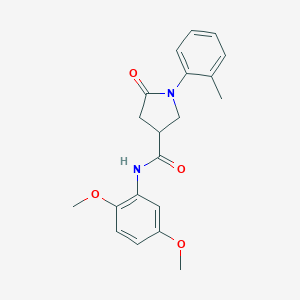
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
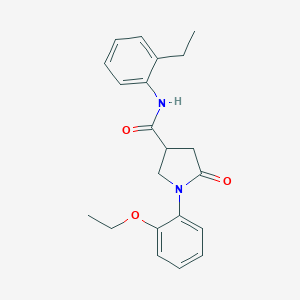

![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
